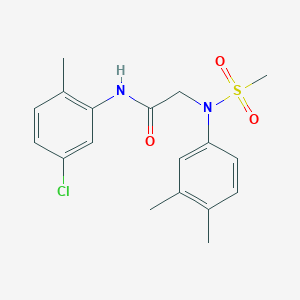![molecular formula C19H23N3O4S B3617616 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B3617616.png)
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
Descripción general
Descripción
The compound “4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide” is a complex organic molecule. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound has additional functional groups attached to the benzamide core, including an isopropylamino group and a phenylpropanoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core with additional functional groups attached. These include an isopropylamino group, a sulfonyl group, and a phenylpropanoyl group . The exact arrangement of these groups on the benzamide core would determine the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. The benzamide core, the isopropylamino group, the sulfonyl group, and the phenylpropanoyl group could each participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Benzamides are typically solids at room temperature and have high boiling points . They are slightly soluble in water and soluble in many organic solvents . The additional functional groups in this compound could modify these properties.Mecanismo De Acción
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide 43-9006 exerts its anti-tumor and anti-angiogenic effects through the inhibition of several kinases involved in tumor growth and angiogenesis. The compound binds to the ATP-binding site of these kinases and prevents their activation and downstream signaling. Inhibition of Raf-1 and B-Raf leads to a decrease in the MAPK/ERK pathway, which is involved in cell proliferation and survival. Inhibition of VEGFR-2 and PDGFR-β leads to a decrease in angiogenesis, while inhibition of c-KIT leads to a decrease in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to inhibit tumor cell proliferation, angiogenesis, and metastasis. In addition, this compound 43-9006 has been shown to induce apoptosis, inhibit cell migration and invasion, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its specificity for multiple kinases involved in tumor growth and angiogenesis, its ability to inhibit tumor cell proliferation and angiogenesis, and its ability to induce apoptosis. However, there are also limitations to using this compound 43-9006 in lab experiments, including its potential toxicity to normal cells, its limited bioavailability, and its potential for drug resistance.
Direcciones Futuras
There are several future directions for the research and development of 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide 43-9006. One direction is to explore the potential of this compound 43-9006 in combination with other anti-cancer agents to enhance its anti-tumor and anti-angiogenic effects. Another direction is to investigate the potential of this compound 43-9006 in other cancer types, such as breast cancer and lung cancer. Additionally, there is a need to develop more potent and selective inhibitors of the kinases targeted by this compound 43-9006 to overcome its limitations. Finally, there is a need to develop more effective methods for delivering this compound 43-9006 to tumor cells while minimizing its toxicity to normal cells.
Aplicaciones Científicas De Investigación
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor and anti-angiogenic properties. The compound has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-KIT. Inhibition of these kinases leads to a decrease in tumor cell proliferation, angiogenesis, and metastasis.
Propiedades
IUPAC Name |
4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIRKUJUYPEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



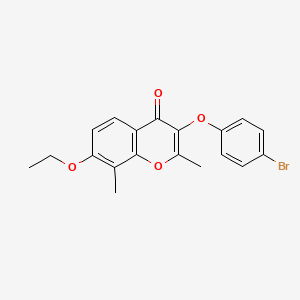
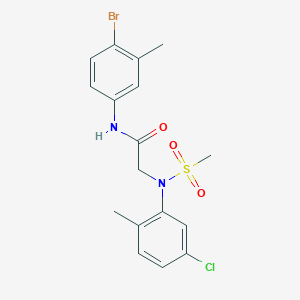
![4-[(benzylthio)methyl]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3617553.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3617555.png)
![4-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617574.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3617579.png)
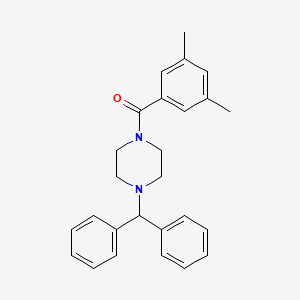
![N-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)glycine](/img/structure/B3617603.png)
![3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}phenyl acetate](/img/structure/B3617604.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3617611.png)
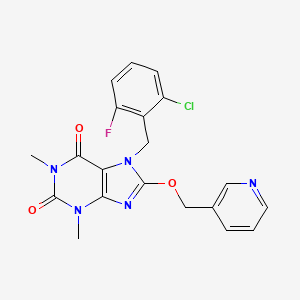

![N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3617641.png)
